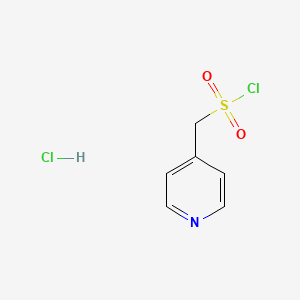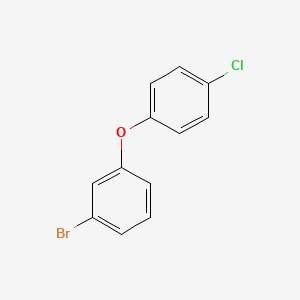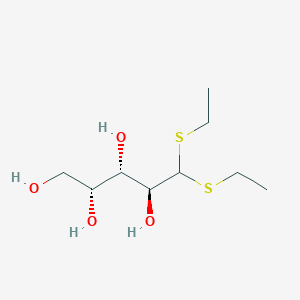
D-Lyxose-diethyldithioacetal
描述
D-Lyxose-diethyldithioacetal is a chemical compound derived from D-lyxose, a rare sugar This compound is characterized by the presence of two ethyl groups and two sulfur atoms, forming a dithioacetal structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Lyxose-diethyldithioacetal typically involves the reaction of D-lyxose with ethanethiol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with ethanethiol to form the dithioacetal. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include methanol or ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: D-Lyxose-diethyldithioacetal can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the dithioacetal can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Various alkyl or aryl dithioacetals.
科学研究应用
D-Lyxose-diethyldithioacetal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of D-Lyxose-diethyldithioacetal involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can include:
Formation of Disulfide Bonds: The sulfur atoms can form disulfide bonds with thiol groups in proteins, potentially altering their function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Enzyme Inhibition: this compound may inhibit certain enzymes by binding to their active sites or modifying key amino acid residues.
相似化合物的比较
D-Lyxose-diethyldithioacetal can be compared with other similar compounds, such as:
D-Glucose-diethyldithioacetal: Similar structure but derived from D-glucose. It may exhibit different reactivity and biological activity due to the difference in the sugar moiety.
D-Mannose-diethyldithioacetal: Another similar compound derived from D-mannose. It may have distinct properties and applications compared to this compound.
D-Xylose-diethyldithioacetal: Derived from D-xylose, this compound shares structural similarities but may differ in its chemical behavior and uses.
属性
IUPAC Name |
(2R,3S,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLWYVNJTUXNP-CSMHCCOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@H]([C@H]([C@@H](CO)O)O)O)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


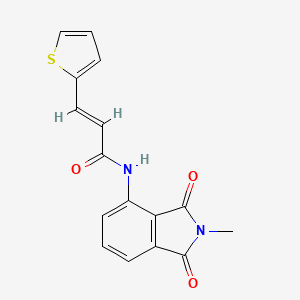
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3278856.png)
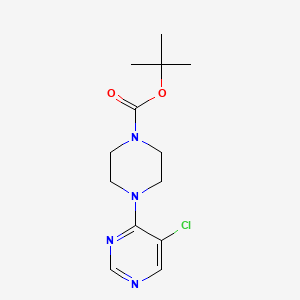
![4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3278870.png)
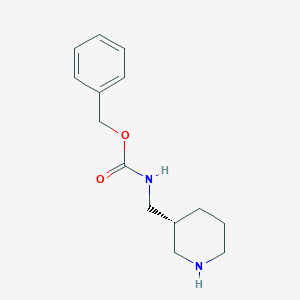
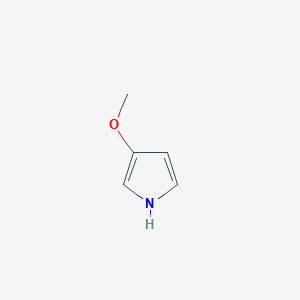


![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278912.png)
